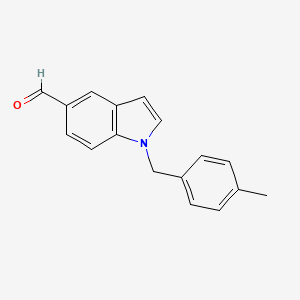

1-(4-甲基苄基)-1H-吲哚-5-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “1-(4-methylbenzyl)-1H-indole-5-carbaldehyde” is a derivative of indole, which is a heterocyclic compound commonly found in many natural products and pharmaceuticals . The “4-methylbenzyl” group suggests a benzyl group with a methyl substitution at the 4th position .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods like nucleophilic substitution or palladium-catalyzed coupling reactions .Molecular Structure Analysis

The molecular structure of this compound would likely consist of an indole ring system with a benzyl group attached at the 1-position and a carbaldehyde group at the 5-position .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the indole ring, the benzyl group, and the carbaldehyde group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbaldehyde group could impact its solubility .科学研究应用

合成与结构分析

与 1-(4-甲基苄基)-1H-吲哚-5-甲醛相关的化合物合成及其结构分析一直是晶体学和有机化学中的一个感兴趣的课题。例如,Vijayakumar N. Sonar、Sean Parkin 和 P. Crooks(2006 年)的研究提出了一个密切相关的化合物 1-(4-叔丁基苯甲基)-1H-吲哚-3-甲醛的合成,详细说明了反应过程和晶体学分析。这项工作提供了对分子结构和晶格内相互作用的见解,强调了吲哚环系统及其相对于取代苄基的空间取向的重要性 (Sonar, Parkin, & Crooks, 2006)。

催化应用和有机合成

在有机合成领域,吲哚核是 1-(4-甲基苄基)-1H-吲哚-5-甲醛的核心成分,在吲哚的合成和功能化中至关重要。S. Cacchi 和 G. Fabrizi (2005) 回顾了吲哚合成和功能化方法的演变,重点介绍了钯催化反应在提高这些过程的多功能性和效率中的作用。这一全面的概述强调了吲哚核在合成生物活性化合物和药物中间体中的关键作用,从而反映了吲哚衍生物在化学合成中的更广泛应用 (Cacchi & Fabrizi, 2005)。

抗增殖和抗转移活性

对吲哚衍生物(如 β-咔啉基 N-杂环卡宾)的生物活性的研究揭示了它们在癌症研究中的潜力。Shashikant U. Dighe 等人。(2015) 合成了一系列 β-咔啉基 N-杂环卡宾,证明了对人乳腺癌细胞具有显着的抗增殖和抗转移活性。这项研究突出了吲哚衍生物的治疗潜力,提出了基于 1-(4-甲基苄基)-1H-吲哚-5-甲醛等化合物的结构框架开发新的抗癌剂的途径 (Dighe et al., 2015)。

绿色化学和纳米催化

绿色化学和纳米催化的原理在吲哚-3-甲醛衍生物的合成中得到应用,展示了环保高效的合成方法。Yogita Madan (2020) 报道了使用 ZnO 纳米颗粒通过无溶剂法合成吲哚-3-甲醛的 Knoevenagel 缩合产物。这种方法突出了绿色化学的进步,为合成吲哚衍生物提供了可持续且具有成本效益的策略,这些策略可以推论到 1-(4-甲基苄基)-1H-吲哚-5-甲醛等化合物 (Madan, 2020)。

作用机制

Target of Action

It’s worth noting that benzyl derivatives, which are structurally similar to this compound, have been found to interact with various biological targets .

Mode of Action

Benzyl cations, which are related to this compound, are known to undergo various reactions, including electrophilic aromatic substitution, hydride transfer, electron transfer, proton transfer, and nucleophilic aromatic substitution . These reactions could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Benzyl cations, which are structurally related to this compound, are known to participate in various chemical reactions, suggesting that they could potentially influence a wide range of biochemical pathways .

Pharmacokinetics

It’s worth noting that benzyl derivatives are generally metabolized in the liver and excreted via the kidneys . These properties could potentially impact the bioavailability of 1-(4-methylbenzyl)-1H-indole-5-carbaldehyde.

Result of Action

Benzyl derivatives have been associated with a variety of biological activities, suggesting that this compound could potentially exert a range of effects .

安全和危害

属性

IUPAC Name |

1-[(4-methylphenyl)methyl]indole-5-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO/c1-13-2-4-14(5-3-13)11-18-9-8-16-10-15(12-19)6-7-17(16)18/h2-10,12H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBDBXWMLCDXCSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=CC3=C2C=CC(=C3)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2,3-dimethylphenyl)ethanediamide](/img/structure/B2976193.png)

![3-(1-Bicyclo[1.1.1]pentanylmethyl)azetidine;2,2,2-trifluoroacetic acid](/img/structure/B2976195.png)

![4-Amino-2-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenol](/img/structure/B2976197.png)

![N-[4-[[2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2976198.png)

![2-(2,4-dichlorophenoxy)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2976204.png)

![9-cyclohexyl-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2976206.png)

![N,N-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B2976210.png)

![ethyl 2-(4-(N-cyclopropyl-N-methylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2976211.png)

![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-phenylethanediamide](/img/structure/B2976212.png)

![Ethyl 4-[(4-benzylpiperidin-1-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2976216.png)